

Molecular Structure and Physicochemical Properties

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Compound of Interest

Compound Name: 6-Cyanonicotinimidamide

Cat. No.: B15232949

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5-Cyanonicotinimidamide is a heterocyclic compound featuring a pyridine ring substituted with a cyano group and a carboximidamide group. The arrangement of these functional groups imparts specific electronic and steric properties that are crucial for its chemical reactivity and biological interactions.

2D and 3D Molecular Structure

The 2D structure of 5-Cyanonicotinimidamide clearly illustrates the connectivity of the atoms. The 3D conformation, which is critical for understanding intermolecular interactions, shows a relatively planar pyridine ring with the functional groups extending from it.

Table 1: Physicochemical and Computed Properties of 5-Cyanonicotinimidamide

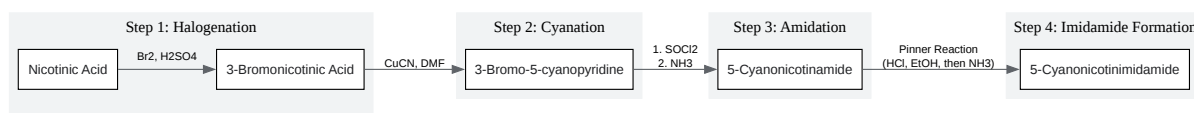
Property	Value	Reference
IUPAC Name	5-cyanopyridine-3-carboximidamide	[1]
Molecular Formula	C ₇ H ₆ N ₄	[1]
Molecular Weight	146.15 g/mol	[1]
Canonical SMILES	<chem>C1=C(C=NC=C1C(=N)N)C#N</chem>	[1]
InChI Key	DYOWZQQGVHNZKK-UHFFFAOYSA-N	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	1	[1]
Topological Polar Surface Area	86.6 Å ²	[1]
XLogP3-AA	-0.5	[1]
Exact Mass	146.059246208 Da	[1]

Synthesis and Experimental Protocols

The synthesis of 5-Cyanonicotinimidamide can be approached through multi-step organic synthesis starting from readily available pyridine derivatives. A plausible synthetic route is outlined below, based on established chemical transformations for related compounds.

Proposed Synthetic Pathway

A logical synthetic strategy would involve the formation of the cyanopyridine core followed by the conversion of a nitrile or carboxylic acid group at the 3-position into the desired imidamide functionality.



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Caption: Proposed synthetic workflow for 5-Cyanonicotinimidamide.

Detailed Experimental Protocol (Illustrative)

Step 1: Synthesis of 3-Bromonicotinic Acid

- To a solution of nicotinic acid in concentrated sulfuric acid, slowly add bromine at room temperature.
- Heat the reaction mixture under reflux for several hours.
- Cool the mixture and pour it onto ice.
- Neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the product.
- Filter, wash with cold water, and dry to obtain 3-bromonicotinic acid.

Step 2: Synthesis of 3-Bromo-5-cyanopyridine

- Suspend 3-bromonicotinic acid in a suitable solvent such as dimethylformamide (DMF).
- Add copper(I) cyanide (CuCN) and heat the mixture under reflux.
- Monitor the reaction by thin-layer chromatography (TLC).
- After completion, cool the reaction, and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
- Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Step 3: Synthesis of 5-Cyanonicotinamide

- Treat 3-bromo-5-cyanopyridine with thionyl chloride to form the acid chloride.
- Carefully add the resulting acid chloride to a concentrated solution of ammonia in an appropriate solvent at low temperature.
- Stir the reaction mixture until the formation of the amide is complete.
- Isolate the product by filtration or extraction and purify by recrystallization.

Step 4: Synthesis of 5-Cyanonicotinimidamide (Pinner Reaction)

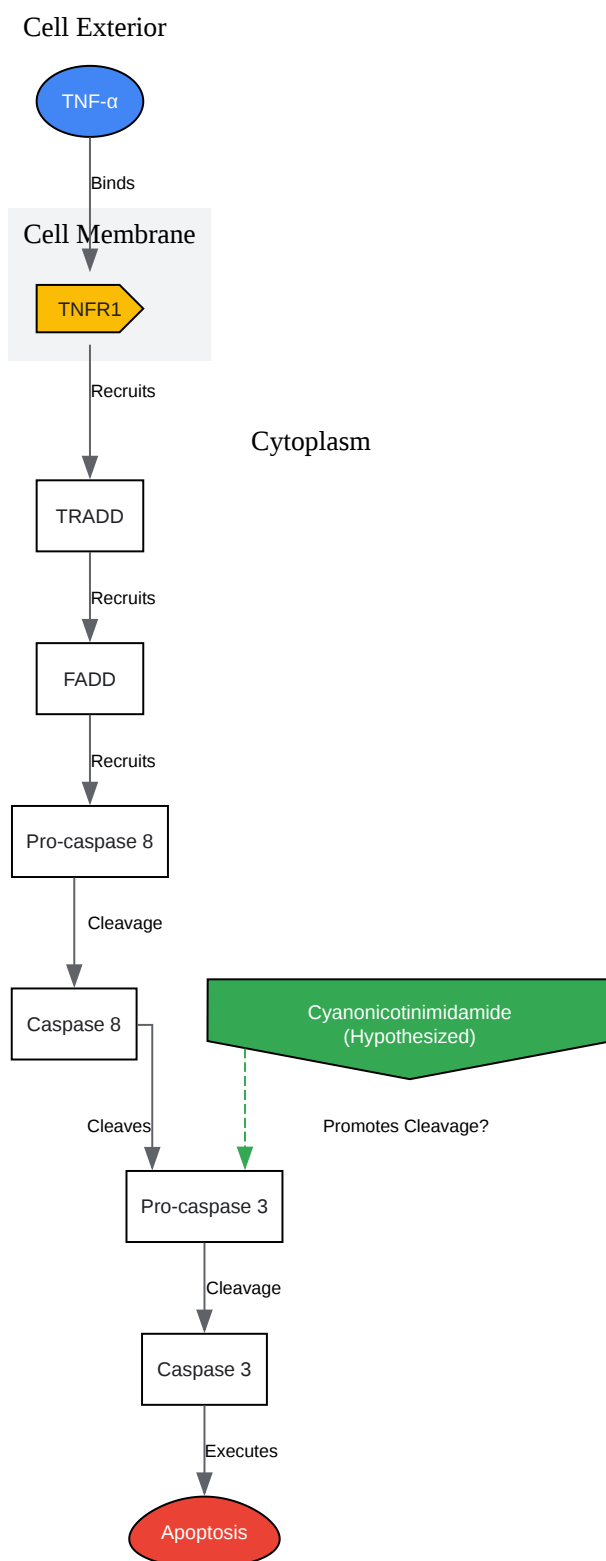
- Suspend 5-cyanonicotinamide in anhydrous ethanol and bubble dry hydrogen chloride gas through the suspension at 0°C to form the imidate hydrochloride.
- Treat the imidate hydrochloride with a solution of ammonia in ethanol to yield the final product, 5-cyanonicotinimidamide.
- Purify the product by crystallization or chromatography.

Biological Activity and Signaling Pathways

While specific biological data for 5-Cyanonicotinimidamide is not extensively documented, the broader class of cyanopyridine derivatives has been shown to exhibit a wide range of pharmacological activities. These include anticancer, antimicrobial, and enzyme inhibitory effects.^[1] The presence of the cyano and imidamide groups suggests potential for these molecules to act as hydrogen bond donors and acceptors, as well as to participate in coordination with metal ions in enzyme active sites.

Potential Anticancer Activity and Associated Signaling

Many small molecule anticancer agents exert their effects by inducing apoptosis (programmed cell death) in cancer cells. A plausible mechanism of action for a cyanopyridine derivative with anticancer properties could involve the modulation of key signaling pathways that regulate apoptosis, such as the TNF- α signaling pathway leading to caspase activation.



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References

- 1. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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